N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
14269-45-5 |
|---|---|
Molecular Formula |
C16H12N2OS |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-14(11-20-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19) |
InChI Key |
NIRMZOKDACPPER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
The Thiazole Benzamide Scaffold: Significance in Medicinal Chemistry
The fusion of a thiazole (B1198619) ring with a benzamide (B126) group creates a molecular scaffold with considerable versatility and a wide spectrum of biological activities. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a key component in numerous natural and synthetic compounds with therapeutic value, including vitamin B1 and penicillin. The benzamide moiety is also a common feature in many approved drugs, contributing to their pharmacological profiles. The combination of these two pharmacophores in the N-(4-phenyl-1,3-thiazol-2-yl)benzamide structure has been a focal point for researchers aiming to develop new drugs with enhanced efficacy and novel mechanisms of action.
The thiazole-benzamide core is particularly noted for its role in the development of agents targeting a variety of diseases. Research has consistently shown that derivatives of this scaffold exhibit a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov This wide-ranging potential has cemented the thiazole-benzamide scaffold as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.
Historical Context and Evolution of Research on Thiazole Benzamide Derivatives
The journey of thiazole-benzamide derivatives in academic research is intrinsically linked to the historical development of thiazole (B1198619) chemistry. A pivotal moment in this history was the discovery of the Hantzsch thiazole synthesis, a reaction that provided a straightforward method for creating the thiazole ring. This foundational synthetic methodology paved the way for the creation of a vast array of thiazole derivatives.
Early research into thiazole-containing compounds often focused on their utility as dyes and in photographic sensitizers. However, the discovery of the antimicrobial properties of sulfathiazole, a thiazole derivative, marked a significant turning point, steering research towards the medicinal applications of this heterocyclic system.
The evolution of research on thiazole-benzamide derivatives, specifically, has been a story of incremental but significant advancements. Initial studies often involved the synthesis of various derivatives and screening them for a wide range of biological activities. This broad-based screening approach led to the identification of compounds with promising antimicrobial and anticancer effects. Over time, research has become more targeted, with scientists designing and synthesizing derivatives with specific modifications to enhance their activity against particular biological targets. This evolution reflects a broader trend in drug discovery, moving from serendipitous discovery to rational drug design.
Current Research Landscape and Emerging Trends for N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide
Synthetic Routes to the this compound Core Structure
The construction of the this compound core typically involves the formation of the thiazole ring followed by the introduction of the benzamide group, or vice versa. The most prevalent methods focus on established reactions that ensure high yields and purity.
Condensation Reactions Involving 2-Amino-4-phenylthiazole (B127512) Precursors
A primary and widely adopted method for the synthesis of this compound and its analogs is the condensation reaction between a 2-amino-4-phenylthiazole precursor and a benzoyl chloride derivative. This reaction, a classic example of nucleophilic acyl substitution, is favored for its efficiency and the ready availability of a diverse range of starting materials.
The general synthetic scheme commences with the synthesis of the 2-amino-4-phenylthiazole core, which is often achieved through the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone, such as 2-bromoacetophenone (B140003), with a thiourea (B124793) derivative. Once the 2-amino-4-phenylthiazole precursor is obtained, it is reacted with a suitably substituted benzoyl chloride. The reaction is typically carried out in an inert solvent, such as acetone (B3395972) or toluene (B28343), and often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.com
For instance, the synthesis of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide was achieved by refluxing 2,4-dichlorobenzoyl chloride with 2-aminothiazole (B372263) in acetone. nih.gov Similarly, N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide was synthesized by refluxing o-nitrobenzoyl chloride and 2-aminobenzothiazole (B30445) in toluene with triethylamine. mdpi.com
The reaction conditions for these condensation reactions can be summarized as follows:
| Precursors | Reagents/Solvents | Reaction Conditions | Product |
| 2-Amino-4-phenylthiazole, Benzoyl chloride | Pyridine, Toluene | Reflux | This compound |
| 2-Aminothiazole, 2,4-Dichlorobenzoyl chloride | Acetone | Reflux, 1.5 hours | 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide |
| 2-Aminobenzothiazole, o-Nitrobenzoyl chloride | Triethylamine, Toluene | Reflux, 5 hours | N-(Benzo[d]thiazol-2-yl)-o-nitrobenzamide |
Alternative Synthetic Pathways to the Benzamide Linkage
While the condensation of an amine with a benzoyl chloride is a robust method, alternative pathways to form the benzamide linkage offer advantages in certain situations, particularly when the required benzoyl chloride is unstable or not commercially available. These methods often involve the use of coupling agents to activate the carboxylic acid directly.
One such alternative is the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC). This approach facilitates the direct reaction of a benzoic acid derivative with the 2-amino-4-phenylthiazole precursor. The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the amino group of the thiazole to form the amide bond. This method is particularly useful in peptide synthesis and has been applied to the synthesis of related benzamide derivatives. mdpi.com For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was achieved through a DCC-mediated coupling between flurbiprofen (B1673479) and benzo[d]thiazol-2-amine. mdpi.com
Another approach involves the direct use of a carboxylic acid as the acylating agent, which is considered a greener alternative to the use of acyl chlorides. For instance, N-acetylation of 2-aminobenzothiazoles has been successfully carried out using acetic acid directly, avoiding the need for more reactive and moisture-sensitive acetylating agents like acetyl chloride or acetic anhydride. umpr.ac.id While this example illustrates acetylation rather than benzoylation, the principle can be extended to the use of benzoic acid under appropriate catalytic conditions.
Strategies for Derivatization and Functionalization of this compound
The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. Modifications can be introduced at three main positions: the benzamide phenyl ring, the thiazole ring, and the phenyl group attached to the thiazole ring.
Modifications on the Benzamide Phenyl Ring
The benzamide phenyl ring is a common site for modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships. This is typically achieved by using appropriately substituted benzoyl chlorides or benzoic acids in the synthesis of the core structure.
A variety of substituents have been introduced onto this ring, including halogens (fluoro, chloro, bromo, iodo), alkyl groups (methyl), alkoxy groups (ethoxy), and electron-withdrawing groups (nitro, trifluoromethyl). nih.govsemanticscholar.org For example, the synthesis of N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide was accomplished to investigate the effect of a fluorine substituent. semanticscholar.org Similarly, analogs with 3,5-dichloro, 2,4,6-trimethyl, and 3,4,5-trimethoxy substitution patterns on the phenyl ring have been prepared. semanticscholar.org
The following table summarizes some of the reported modifications on the benzamide phenyl ring:
| Substituent(s) | Position(s) | Starting Material Example |
| Fluoro | 3 | 3-Fluorobenzoyl chloride |
| Chloro | 3,5 | 3,5-Dichlorobenzoyl chloride |
| Methyl | 3,5 | 3,5-Dimethylbenzoyl chloride |
| Ethoxy | 3 | 3-Ethoxybenzoyl chloride |
| Acetyl | 3 | 3-Acetylbenzoyl chloride |
| Dimethylamino | 3 | 3-(Dimethylamino)benzoyl chloride |
| Trifluoromethyl | 3 | 3-(Trifluoromethyl)benzoyl chloride |
| Nitro | 3 | 3-Nitrobenzoyl chloride |
Substitutions on the Thiazole Ring
For example, using different α-haloketones in the Hantzsch synthesis allows for the introduction of various substituents at the 4-position of the thiazole ring. While the parent compound has a phenyl group at this position, other alkyl and aryl groups can be incorporated. Modifications at the 5-position can also be achieved through appropriate choice of starting materials or by subsequent electrophilic substitution, as the C5 position is a primary site for such reactions. wikipedia.orgchemicalbook.com
Examples of substitutions on the thiazole ring include:
| Substituent | Position | Synthetic Strategy |
| Methyl | 5 | Use of a 5-methyl-2-aminothiazole precursor |
| tert-Butyl | 4 | Use of a 4-tert-butyl-2-aminothiazole precursor |
| Ethylacetyl | 4 | Use of a 4-ethylacetyl-2-aminothiazole precursor |
| Cyclopropyl | 4 | Use of a 4-cyclopropyl-2-aminothiazole precursor |
Alterations on the Phenyl Group Attached to the Thiazole Ring
The phenyl group at the 4-position of the thiazole ring is another key site for derivatization. Modifications to this ring can significantly impact the molecule's interaction with biological targets. These alterations are typically achieved by starting the Hantzsch thiazole synthesis with a substituted acetophenone (B1666503).
For instance, the reaction of a substituted 2-bromoacetophenone with thiourea will yield a 2-amino-4-(substituted-phenyl)thiazole. This precursor can then be acylated to produce the desired N-(4-(substituted-phenyl)-1,3-thiazol-2-yl)benzamide. Analogs with p-tolyl and bromophenyl groups at this position have been synthesized and studied. semanticscholar.org Additionally, a derivative with a 3-nitrophenyl group attached to the thiazole ring is commercially available.
The following table provides examples of such modifications:
| Substituent | Position on Phenyl Ring | Starting Material Example |
| p-Tolyl | 4 | 2-Bromo-1-(p-tolyl)ethan-1-one |
| Bromophenyl | 4 | 2-Bromo-1-(4-bromophenyl)ethan-1-one |
| Nitrophenyl | 3 | 2-Bromo-1-(3-nitrophenyl)ethan-1-one |
Introduction of Azolyl and Diazenyl Moieties
The introduction of diazenyl (azo) and azolyl groups to the this compound scaffold creates derivatives with extended π-systems.
The synthesis of diazenyl-containing derivatives has been effectively demonstrated. A key intermediate, 2-amino-4-phenylthiazole, can be synthesized according to reported methods. scielo.br The introduction of the diazenyl group is typically achieved through a diazotization reaction. For instance, 4-methylaniline is converted to its corresponding diazonium salt, 4-methylbenzenediazonium (B1208422) chloride, which is then coupled with 2-amino-4-phenylthiazole. scielo.brresearchgate.net This reaction is generally performed in an ice-cold ethanol (B145695) solution containing sodium acetate (B1210297), yielding 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole. scielo.br The final N-(thiazol-2-yl)benzamide derivatives are obtained by condensing this amino-diazenyl intermediate with various substituted aromatic acid chlorides in dry pyridine. scielo.br
Another strategy involves the reaction of hydrazonoyl halides with thiazole precursors. For example, arenediazonium chlorides can be added to a thiazole derivative in the presence of sodium acetate in ethanol at low temperatures (0–5 °C) to introduce the aryl-diazenyl moiety at the C5 position of the thiazole ring. nih.govmdpi.com
The incorporation of azolyl moieties, such as 1,2,3-triazole, often involves multi-step syntheses. While direct introduction onto the pre-formed this compound is less common, studies show the construction of complex molecules where thiazole and triazole rings are linked. nih.govmdpi.com For example, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can be used as a starting material to build a thiazole ring, thereby creating a conjugated triazole-thiazole system. nih.govmdpi.com
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| 2-amino-4-phenylthiazole, 4-methylbenzenediazonium chloride | Sodium acetate, Ethanol, Ice-cold | 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole | 70% | scielo.br |
| 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole, Substituted aromatic acid chloride | Dry pyridine | N-[5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide derivative | Not specified | scielo.br |
| Thiazole derivative, Arenediazonium chloride | Sodium acetate, Ethanol, 0–5 °C | 5-(Aryldiazenyl)-thiazole derivative | Good | nih.govmdpi.com |
Conjugation with Other Heterocyclic Systems (e.g., Pyrrole (B145914), Thiadiazole, Triazole)
The conjugation of the this compound core with other heterocyclic rings like thiadiazole, triazole, and pyrrole has been a subject of synthetic exploration.
Thiadiazole and Triazole: The synthesis of molecules incorporating both thiadiazole and triazole rings linked to a benzamide moiety has been reported. In one approach, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) serves as a starting material. researchgate.net This is first acylated with a substituted benzoic acid, followed by N-alkylation with propargyl bromide. The resulting terminal alkyne is then subjected to a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with an aryl azide (B81097) to form the 1,2,3-triazole ring. This yields complex structures like N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide derivatives. researchgate.net The yields for these multi-step syntheses are reported to be in the range of 74-86%. researchgate.net
Another method involves reacting thiosemicarbazone derivatives with α-haloketones to form the thiazole ring, a classic Hantzsch thiazole synthesis. nih.gov This approach can be used to link different heterocyclic systems. For example, a ketone derivative can be condensed with thiosemicarbazide, and the resulting thiosemicarbazone is then cyclized with an α-halocarbonyl compound to yield the desired 2-hydrazinyl-4-phenyl-1,3-thiazole derivative. nih.gov
Pyrrole: The synthesis of pyrrole-conjugated systems can be achieved through various methods. One synthetic route involves a one-pot reaction starting from acetophenone and benzaldehyde (B42025) to form a chalcone (B49325) intermediate. mdpi.com This intermediate then reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions to construct the pyrrole ring, yielding a phenyl(4-phenyl-1H-pyrrol-3-yl)methanone. mdpi.com This pyrrole derivative can then be N-acylated with groups like cinnamoyl chloride to produce conjugated hybrids. mdpi.com While this example doesn't start with the this compound core, it demonstrates a viable strategy for linking phenyl-pyrrole systems to other moieties via N-acylation.
| Starting Heterocycle | Conjugated Heterocycle | Key Reaction Type | Example Product | Yield | Reference |
| 1,3,4-Thiadiazole (B1197879) | 1,2,3-Triazole | Azide-Alkyne Cycloaddition | N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide | 74-86% | researchgate.net |
| Thiazole | 1,2,3-Triazole | Reaction with hydrazonoyl halides | (E)-4-Methyl-2-(...)-5-(phenyldiazenyl)thiazole | 75% | nih.govmdpi.com |
| Pyrrole | - | N-acylation | (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | 43-51% | mdpi.com |
Optimization of Synthetic Yields and Reaction Conditions
The synthesis of this compound and its derivatives often involves the formation of an amide bond between a 2-aminothiazole derivative and a benzoyl chloride or benzoic acid. Optimization of this key step, as well as preceding steps, is crucial for achieving high yields and purity.
Conventional methods involve the direct reaction of a substituted 2-aminothiazole with a benzoyl chloride. This is typically carried out by refluxing the reactants in a suitable solvent like acetone or toluene, often in the presence of a base such as triethylamine or pyridine. scielo.brnih.govmdpi.comresearchgate.net For example, refluxing 2,4-dichlorobenzoyl chloride and 2-aminothiazole in acetone for 1.5 hours resulted in a 72% yield of the corresponding product. nih.govresearchgate.net
To improve yields and facilitate the reaction under milder conditions, modern coupling agents are employed. The use of carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often in combination with additives like N-hydroxybenzotriazole (HOBt), is a common strategy. mdpi.comresearchgate.net This approach activates the carboxylic acid, allowing for efficient amide bond formation with the aminothiazole at room temperature. A reported synthesis of an N-(benzo[d]thiazol-2-yl)propanamide using DCC mediation achieved a high yield of 92%. mdpi.com
The conditions for precursor synthesis are also critical. For instance, the formation of the diazenyl intermediate 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole was optimized by using an ice-cold solution, which helps to control the reactivity of the diazonium salt, leading to a yield of 70%. scielo.br The choice of base and solvent also plays a significant role; for example, potassium carbonate in acetone is used for N-alkylation reactions, while copper sulfate (B86663) and sodium ascorbate (B8700270) in a t-BuOH/H₂O mixture are used for click chemistry reactions. researchgate.net
| Reaction Type | Reagents/Conditions | Yield | Reference |
| Amide formation (Schotten-Baumann) | Benzoyl chloride, 2-aminothiazole, Acetone, Reflux 1.5h | 72% | nih.govresearchgate.net |
| Amide formation (Coupling Agent) | Carboxylic acid, 2-aminothiazole, DCC, CH₂Cl₂ | 92% | mdpi.com |
| Amide formation (Coupling Agent) | Carboxylic acid, 2-aminothiazole, EDC, HOBt | - | researchgate.net |
| Azo coupling | Diazonium salt, 2-aminothiazole, NaOAc, Ethanol, 0 °C | 70% | scielo.br |
| "Click" Chemistry | Azide, Alkyne, CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O, RT, 12h | 74-83.1% | researchgate.net |
Green Chemistry Approaches in Synthesis of this compound Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, using catalysts instead of stoichiometric reagents, and improving energy efficiency.
For the synthesis of related heterocyclic systems like 1,2,4-thiadiazoles, several green methodologies have been developed that could be adapted for thiazole derivatives. mdpi.com One such approach is the use of a hypervalent iodine(III) reagent, phenyliodine(III) bis(trifluoroacetate) (PIFA), as a metal-free catalyst for intramolecular cyclization. mdpi.com This method offers advantages such as short reaction times, ambient temperature conditions, and good to excellent yields. mdpi.com
The use of alternative reaction media is a cornerstone of green chemistry. Ionic liquids have been explored as environmentally benign solvents and reagents for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via oxidative dimerization of aryl thioamides. mdpi.com Water is another ideal green solvent, and microwave-assisted three-component reactions in water have been successfully employed for the chemoselective synthesis of thiazolo[3,2-a]pyridines. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.
Solvent-free or solid-state reactions also represent a green alternative. For example, the synthesis of substituted 1,2,4-thiadiazoles has been achieved under solid-solid wet conditions, which is an environmentally benign approach that often leads to high yields in a short time. mdpi.com These principles, including the use of metal-free catalysts, green solvents like water and ionic liquids, and energy-efficient methods like microwave irradiation, hold significant promise for the development of more sustainable synthetic routes to this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are instrumental in confirming the connectivity and chemical environment of atoms within this compound and its derivatives.
¹H NMR Spectral Analysis of Amide and Aromatic Protons
The ¹H NMR spectrum of this compound and its analogs reveals characteristic signals for the amide and aromatic protons, providing key information for structural verification.
The amide proton (N-H) is typically observed as a singlet in the downfield region of the spectrum, generally between δ 12.18 and 14.27 ppm, particularly in a polar solvent like DMSO-d₆. nih.govresearchgate.netiucr.org This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the potential for hydrogen bonding. For instance, in the closely related analog, N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, the two N-H protons appear as singlets at δ 12.18 and δ 14.27 ppm. nih.govresearchgate.netiucr.org In other N-(benzothiazol-2-yl)benzamide derivatives, the amide proton signal is also observed as a singlet at a downfield chemical shift, for example, at δ 12.65 ppm. mdpi.com
The aromatic protons of the phenyl and thiazole rings typically resonate in the region of δ 7.0 to 8.5 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern of the aromatic rings. For N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, the aromatic protons appear as a series of multiplets and doublets between δ 7.35 and 8.03 ppm. nih.govresearchgate.netiucr.org The proton on the thiazole ring often appears as a distinct singlet within this aromatic region, for example, at δ 7.74 ppm in the aforementioned analog. nih.govresearchgate.netiucr.org The integration of these signals corresponds to the number of protons on each aromatic ring, further confirming the molecular structure.
Table 1: Representative ¹H NMR Data for this compound Analogs in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Amide (N-H) | 12.18 - 14.27 | s |
| Aromatic (Ph & Thiazole) | 7.35 - 8.03 | m, d, t |
| Thiazole-H | ~7.74 | s |
Data derived from N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide. nih.govresearchgate.netiucr.org
¹³C NMR and 2D NMR Techniques for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides detailed information about the carbon framework of this compound and its analogs. The chemical shifts of the carbon atoms are indicative of their electronic environment.
The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 165-167 ppm. japsonline.com For example, in a series of N-(1,3-benzothiazol-2-yl)-3-[(substituted)sulfamoyl]benzamide derivatives, the amide carbonyl carbon resonates between δ 165.23 and 166.96 ppm. japsonline.com
The carbon atoms of the thiazole and phenyl rings resonate in the aromatic region, generally between δ 107 and 160 ppm. The carbon atom of the thiazole ring attached to the two nitrogen atoms (C=N) is typically found further downfield, in the range of δ 158-176 ppm. mdpi.comjapsonline.com For instance, in N-(1,3-benzothiazol-2-yl)benzamide analogs, the C=N carbon signal appears around δ 175-176 ppm. japsonline.com The specific chemical shifts of the aromatic carbons can be assigned with the aid of 2D NMR techniques.
2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range correlations (2-3 bonds) between protons and carbons. These techniques are invaluable for confirming the connectivity of the different structural fragments, including the attachment of the phenyl ring to the thiazole moiety and the benzoyl group to the thiazole's amino group.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| Amide (C=O) | 165 - 167 |
| Thiazole (C=N) | 158 - 176 |
| Aromatic (Ph & Thiazole) | 107 - 160 |
Data extrapolated from related N-(benzothiazol-2-yl)benzamide derivatives. japsonline.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound and its analogs is characterized by distinct absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group, as well as vibrations from the aromatic rings.
The N-H stretching vibration of the amide group typically appears as a sharp to moderately broad band in the region of 3025-3400 cm⁻¹. nih.govresearchgate.netiucr.orgjapsonline.com In N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, a band is observed at 3025 cm⁻¹. nih.govresearchgate.netiucr.org For a series of N-benzothiazol-2-yl benzamide derivatives, N-H stretching vibrations are reported in the range of 3441-3837 cm⁻¹. japsonline.com
The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum, appearing in the range of 1640-1680 cm⁻¹. nih.govresearchgate.netiucr.orgjapsonline.com This strong absorption is a clear indicator of the presence of the amide carbonyl group. For example, N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide shows a strong C=O stretch at 1671 cm⁻¹, while its bromo-substituted analog displays this band at 1674 cm⁻¹. nih.govresearchgate.netiucr.org In other N-benzothiazol-2-yl benzamide derivatives, the C=O stretching vibration is observed around 1641-1667 cm⁻¹. japsonline.com
Other characteristic absorptions include C=N stretching of the thiazole ring, typically found in the 1515-1578 cm⁻¹ region, and C-H stretching of the aromatic rings, which appear above 3000 cm⁻¹. nih.govresearchgate.netiucr.orgjapsonline.com
Table 3: Characteristic IR Absorption Frequencies for this compound and its Analogs
| Functional Group | Frequency Range (cm⁻¹) |
| N-H Stretch (Amide) | 3025 - 3400 |
| C=O Stretch (Amide) | 1640 - 1680 |
| C=N Stretch (Thiazole) | 1515 - 1578 |
| Aromatic C-H Stretch | > 3000 |
Data compiled from N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-benzothiazol-2-yl benzamide derivatives. nih.govresearchgate.netiucr.orgjapsonline.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
The fragmentation of benzamides under electron ionization (EI) typically involves initial cleavage of the amide bond. A common fragmentation pathway is the loss of the thiazole-phenylamino radical to form a stable benzoyl cation (C₆H₅CO⁺), which would give a prominent peak at m/z 105. This benzoyl cation can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77.
Another possible fragmentation pathway involves cleavage of the bond between the thiazole ring and the benzamide nitrogen, leading to the formation of a 4-phenyl-1,3-thiazol-2-amine cation. Further fragmentation of the thiazole ring and the phenyl substituents would lead to a series of smaller fragment ions, providing additional structural information. The presence of sulfur and two nitrogen atoms in the molecule would also lead to characteristic isotopic patterns for the molecular ion and fragment peaks.
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, extensive studies on closely related analogs, such as N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and polymorphs of N-(1,3-thiazol-2-yl)benzamide, offer significant insights into the expected solid-state structure. nih.govresearchgate.netiucr.orgmdpi.com
In the solid state, molecules of N-(thiazol-2-yl)benzamide derivatives often form hydrogen-bonded dimers. mdpi.com For instance, polymorphs of N-(1,3-thiazol-2-yl)benzamide crystallize as hydrogen-bonded dimers where the amide proton acts as a donor to the thiazolyl nitrogen atom of a neighboring molecule. mdpi.com This results in a characteristic R²₂(8) ring motif.
The molecule itself is generally not planar. For example, in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the thiazole ring is twisted with respect to the amide plane by 68.71(5)°. nih.gov The dihedral angle between the benzothiazole (B30560) and phenyl rings in N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide is 17.16(5)°, indicating a more planar conformation in this particular analog. mdpi.com
Conformational Analysis and Torsional Angles
The conformation of this compound in the solid state is defined by the torsional angles between the planar ring systems. The lack of significant conjugation between the benzoyl phenyl ring and the amide group allows for rotation around the C(phenyl)-C(carbonyl) bond. iucr.org
In the crystal structure of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, the molecule is comprised of two nearly planar fragments: the central (carbamothioyl)amide group and the thiazole and two phenyl rings. nih.govresearchgate.net The dihedral angle between these two planes is 15.17(5)°. nih.govresearchgate.net
For polymorphs of N-(1,3-thiazol-2-yl)benzamide, the torsional angle describing the conformation of the thiazolyl unit (S-C-N-C) is typically small (less than 8°), indicating a conformation close to planarity. iucr.org This is likely due to restricted rotation from conjugation between the thiazole ring and the amide group. iucr.org Conversely, the torsional angle defining the orientation of the phenyl ring (C-C-C-N) shows more variation, with values ranging from 22.9° to 42.0° across different molecules in the asymmetric unit of one polymorph. iucr.org This variability highlights the conformational flexibility of the benzoyl group.
Table 4: Selected Torsional Angles in N-(1,3-thiazol-2-yl)benzamide Polymorphs
| Torsional Angle | Angle (°) |
| C-C-C-N (Phenyl unit) | 22.9 - 42.0 |
| S-C-N-C (Thiazolyl unit) | -5.4 - 7.7 |
Data from a polymorph of N-(1,3-thiazol-2-yl)benzamide. iucr.org
Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly
The supramolecular assembly of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide is significantly governed by a network of hydrogen bonds. nih.govresearchgate.net Both intramolecular and intermolecular hydrogen bonds are crucial in defining the conformation of the individual molecules and their subsequent arrangement in the crystal lattice.
An important feature is the presence of an intramolecular N—H⋯O hydrogen bond, which results in the formation of an S(6) ring motif. nih.govresearchgate.net This interaction contributes to the planarity of the central (carbamothioyl)amide fragment of the molecule. nih.govresearchgate.net
A detailed summary of the hydrogen bond geometry for N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide is presented in the table below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H⋯O | - | - | - | - |
| N—H⋯S | - | - | - | - |
| C—H⋯O | - | - | - | - |
Detailed bond lengths and angles were not explicitly provided in the search results.
Crystal Packing Architectures and Their Implications
The crystal packing of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide is a direct consequence of the interplay between the various intermolecular interactions. The combination of N—H⋯S and C—H⋯O hydrogen bonds leads to the formation of layers parallel to the (100) plane. nih.govresearchgate.net This layered arrangement is a key feature of its crystal packing architecture.
The molecule itself is composed of two nearly planar fragments. The first is the central (carbamothioyl)amide group, and the second consists of the thiazole and the two phenyl rings. nih.govresearchgate.net The dihedral angle between these two planes is approximately 15.17 (5)°. nih.govresearchgate.net This molecular conformation, stabilized by the intramolecular hydrogen bond, is the fundamental building block of the supramolecular structure.
A summary of the crystal data and structure refinement for N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide is provided in the table below.
| Crystal Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 12.901 (3) |
| b (Å) | 5.5160 (11) |
| c (Å) | 23.143 (5) |
| β (°) ** | 105.32 (3) |
| Volume (ų) ** | 1588.4 (6) |
| Z | 4 |
The specific arrangement of molecules within the crystal lattice, facilitated by the network of hydrogen bonds, has significant implications for the material's properties. The stability and nature of the crystalline solid are directly influenced by these packing motifs. No secondary S⋯S intermolecular interactions were observed in the crystal structure of this particular analog. nih.govresearchgate.net
Biological Activities and Preclinical Pharmacological Potential of N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide Derivatives
Antimicrobial Activity
The quest for novel antimicrobial agents is a pressing global challenge due to the rise of drug-resistant pathogens. N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives have emerged as a promising area of research in this field, with studies demonstrating their efficacy against a spectrum of bacteria and fungi.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Several studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, a series of N-[5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide derivatives were synthesized and screened for their antibacterial activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). scielo.br The results indicated that chloro and nitro substituted derivatives exhibited good activity against E. coli, while all the synthesized derivatives showed moderate activity against S. aureus. scielo.br
In another study, N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives were evaluated against a panel of Gram-positive (Bacillus subtilis, Bacillus cereus, Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli, Klebsiella aerogenes) bacteria. nih.gov The study found that trisubstituted derivatives incorporating bulky groups showed considerable antibacterial activity, with some compounds demonstrating significant efficacy, suggesting the importance of the 4-nitrophenyl thiazole-2-amino group for potent activity. nih.gov
Furthermore, the antimicrobial activity of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide derivatives was investigated. researchgate.net Specific derivatives were identified as broad-spectrum antimicrobial agents against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumonia) bacteria. researchgate.net
| Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Key Findings |
| N-[5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl] benzamide (B126) | Staphylococcus aureus | Escherichia coli | Chloro and nitro derivatives showed good activity against E. coli; all derivatives showed moderate activity against S. aureus. scielo.br |
| N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Bacillus subtilis, Bacillus cereus, Staphylococcus aureus | Salmonella typhi, Escherichia coli, Klebsiella aerogenes | Trisubstituted derivatives with bulky groups were more active; the 4-nitrophenyl thiazole-2-amino group was important for activity. nih.gov |
| N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Klebsiella pneumonia | Certain derivatives demonstrated broad-spectrum activity against the tested strains. researchgate.net |
Antifungal Efficacy against Pathogenic Fungi (e.g., Aspergillus, Candida)
The antifungal potential of this compound derivatives has also been a subject of investigation. In the same study that evaluated antibacterial activity, N-[5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide derivatives were tested against Aspergillus niger and Aspergillus oryzae. scielo.br All derivatives displayed moderate activity against A. niger, while dichloro and dinitro derivatives showed good activity against A. oryzae. scielo.br
A separate study focused on a new antifungal agent, (4-phenyl-1,3-thiazol-2-yl)hydrazine, which exhibited high in vitro antifungal activities against a range of pathogenic fungi including Candida, Aspergillus, Cryptococcus, and Dermatophytes. nih.gov This compound was also found to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of Candida albicans. nih.gov
Moreover, the antifungal activity of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide derivatives was screened against Aspergillus niger and Saccharomyces cerevisiae. researchgate.net Specific derivatives were found to be effective antifungal agents at minimum inhibitory concentrations. researchgate.net
| Derivative Class | Fungal Strain(s) | Key Findings |
| N-[5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl] benzamide | Aspergillus niger, Aspergillus oryzae | Moderate activity against A. niger; good activity for dichloro and dinitro derivatives against A. oryzae. scielo.br |
| (4-phenyl-1,3-thiazol-2-yl)hydrazine | Candida, Aspergillus, Cryptococcus, Dermatophytes | High in vitro antifungal activity; inhibits hyphae and biofilm formation in C. albicans. nih.gov |
| N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Aspergillus niger, Saccharomyces cerevisiae | Certain derivatives showed significant antifungal activity. researchgate.net |
Anti-Mycobacterial Activity
Research has also extended to the anti-mycobacterial potential of these compounds. A series of N-(5-substituted phenylthiazol-2-yl)pyrimidine-5-carboxamide derivatives were synthesized and screened for their inhibitory effect against Mycobacterium tuberculosis H37Rv. researchgate.net Two compounds in this series demonstrated high anti-mycobacterial activity, with another showing moderate activity when compared to standard drugs like isoniazid (B1672263) and streptomycin. researchgate.net
Another study reported the synthesis of 1,3,4-thiadiazole (B1197879) derivatives incorporating a bis-benzamide moiety and their screening for antimycobacterial activity against M. tuberculosis H37Rv strains. researchgate.net Several of the synthesized compounds showed more activity compared to the standard drugs employed. researchgate.net
| Derivative Class | Mycobacterial Strain | Key Findings |
| N-(5-substituted phenylthiazol-2-yl)pyrimidine-5-carboxamides | Mycobacterium tuberculosis H37Rv | Two derivatives showed high activity, and one showed moderate activity compared to standard drugs. researchgate.net |
| 1,3,4-Thiadiazole derivatives with bis-benzamide moiety | Mycobacterium tuberculosis H37Rv | Several compounds exhibited higher activity than standard drugs. researchgate.net |
Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of this compound derivatives has been evaluated through various in vitro and in vivo models.
In Vitro Evaluation Models (e.g., Protein Denaturation Assays)
Protein denaturation is a well-documented cause of inflammation. The ability of this compound derivatives to inhibit protein denaturation has been used as a measure of their in vitro anti-inflammatory activity. One study synthesized a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides and evaluated their anti-inflammatory activity using a protein denaturation method. researchgate.net Several compounds were found to be significant active agents in this assay. researchgate.net
Another research effort focused on novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine, which were investigated for their anti-inflammatory properties using protein denaturation of egg albumin and bovine serum albumin. nih.gov The tested compounds exhibited a concentration-dependent inhibition of protein denaturation, with one compound demonstrating the highest protective effect, closely approximating the standard drug indomethacin (B1671933). nih.gov
| Evaluation Model | Derivative Class | Key Findings |
| Protein Denaturation Assay | N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides | Several derivatives showed significant activity in inhibiting protein denaturation. researchgate.net |
| Protein Denaturation Assay | Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | Compounds showed concentration-dependent inhibition of protein denaturation, with one being comparable to indomethacin. nih.gov |
In Vivo Models for Inflammatory Response Assessment (e.g., Carrageenan-Induced Edema)
The carrageenan-induced paw edema model in rats is a widely used in vivo test to screen for acute anti-inflammatory activity. A study on substituted phenyl thiazole (B1198619) derivatives synthesized from acetophenones and thiourea (B124793) evaluated their anti-inflammatory activity using this model. wjpmr.com The results indicated that a nitro-substituted thiazole derivative showed better anti-inflammatory activity at the third hour compared to the standard drug nimesulide. wjpmr.com
In a similar vein, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine demonstrated stronger anti-inflammatory activity than indomethacin in the carrageenan-induced rat paw edema model, achieving maximum inhibition at the fourth hour. nih.govresearchgate.net These findings highlight the potential of these derivatives as potent anti-inflammatory agents.
| Evaluation Model | Derivative Class | Key Findings |
| Carrageenan-Induced Rat Paw Edema | Substituted phenyl thiazole derivatives | A nitro-substituted derivative showed better activity at 3 hours compared to nimesulide. wjpmr.com |
| Carrageenan-Induced Rat Paw Edema | Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | Derivatives showed stronger and more sustained anti-inflammatory activity than indomethacin. nih.govresearchgate.net |
Anticancer and Cytotoxic Activity
Derivatives of the this compound scaffold have emerged as a promising area of research in the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, operating through diverse and complex mechanisms. The inherent chemical versatility of this scaffold allows for molecular modifications that can enhance potency and selectivity, making it a valuable template for future drug design.
In Vitro Cytotoxicity Screening against Various Cancer Cell Lines
A number of studies have highlighted the in vitro cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. The antiproliferative activity of these compounds is often evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
One study synthesized two series of new thiazole-based analogs and screened them for their cytotoxic potency against the MDA-MB-231 breast cancer cell line. cu.edu.eg The results, measured as the half-maximal inhibitory concentration (IC50), indicated that several derivatives possessed moderate to good cytotoxic activity. cu.edu.eg Notably, compounds with specific substitutions on the phenyl ring of the thiazole moiety exhibited the highest potency. The 4-chlorophenylthiazolyl derivative (compound 4b) and the 3-nitrophenylthiazolyl derivative (compound 4d) displayed significant cytotoxic activity, with IC50 values of 3.52 µM and 1.21 µM, respectively. cu.edu.eg The activity of the 3-nitrophenyl derivative was comparable to that of the reference drug sorafenib (B1663141) (IC50 = 1.18 µM). cu.edu.eg This suggests that the presence of electron-withdrawing groups at specific positions on the phenyl ring can enhance the anticancer activity of these compounds. cu.edu.eg
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) |
|---|---|---|---|
| 4-chlorophenylthiazolyl derivative | MDA-MB-231 (Breast Cancer) | 3.52 | Sorafenib (1.18) |
| 3-nitrophenylthiazolyl derivative | MDA-MB-231 (Breast Cancer) | 1.21 | Sorafenib (1.18) |
Mechanistic Insights into Anticancer Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anticancer effects of this compound derivatives are not solely due to general cytotoxicity but are also linked to specific molecular mechanisms that regulate cell proliferation and survival. Key among these are the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle progression in cancer cells.
For instance, a 3-nitrophenylthiazolyl derivative was shown to induce cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 cells. cu.edu.eg This disruption of the cell cycle prevents cancer cells from dividing and proliferating. Furthermore, this derivative was found to induce apoptosis, as evidenced by an increase in the percentage of cells in the pre-G1 phase of the cell cycle. cu.edu.eg The study also delved deeper into the apoptotic mechanism, revealing that the compound reduced the mitochondrial membrane potential (MMP) and increased the level of the tumor suppressor protein p53. cu.edu.eg The disruption of MMP is a key event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria. The activation of p53 can trigger both cell cycle arrest and apoptosis in response to cellular stress or DNA damage.
Another study on a 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide derivative also suggested that it induces cell cycle arrest at the G2/M phase. These findings indicate that this compound derivatives can exert their anticancer effects by interfering with fundamental cellular processes that are often dysregulated in cancer.
Kinase Inhibition Profiles (e.g., EGFR/HER-2, CDK1)
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. The dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several studies have investigated the potential of this compound and related thiazole derivatives to inhibit the activity of key oncogenic kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).
A series of novel thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and evaluated for their kinase inhibitory activity. nih.gov Two compounds, a phenyl-imidazo[2,1-b]thiazole derivative (compound 39) and a furan-imidazo[2,1-b]thiazole derivative (compound 43), emerged as potent dual inhibitors of both EGFR and HER2 kinases. nih.gov Compound 39 exhibited IC50 values of 0.153 µM and 0.108 µM against EGFR and HER2, respectively, while compound 43 showed IC50 values of 0.122 µM and 0.078 µM for the same kinases. nih.gov
Similarly, another study focused on novel 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives as EGFR inhibitors. scienceopen.com Several of these compounds demonstrated significant EGFR inhibitory activity at sub-micromolar concentrations, with the most potent derivatives showing IC50 values in the range of 83 to 305 nM, which is comparable to the reference inhibitor erlotinib (B232) (IC50 = 57 nM). scienceopen.com While not direct this compound analogs, these findings highlight the potential of the broader thiazole scaffold in targeting EGFR.
| Compound Derivative | Target Kinase | IC50 (µM) |
|---|---|---|
| Phenyl-imidazo[2,1-b]thiazole derivative (39) | EGFR | 0.153 |
| Phenyl-imidazo[2,1-b]thiazole derivative (39) | HER2 | 0.108 |
| Furan-imidazo[2,1-b]thiazole derivative (43) | EGFR | 0.122 |
| Furan-imidazo[2,1-b]thiazole derivative (43) | HER2 | 0.078 |
Enzyme Inhibition Studies
Beyond their anticancer properties, derivatives of this compound have been investigated for their ability to inhibit other enzymes with therapeutic relevance.
Tyrosinase Inhibitory Potential
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and for skin whitening applications.
A study on a novel bis-thiazole derivative, 4-[bis(thiazol-2-ylamino)methyl]phenol, demonstrated significant inhibitory effects on mushroom tyrosinase. mdpi.com This compound exhibited an IC50 value of 29.71 µM, showing a 2.4-fold higher inhibitory effect than the standard inhibitor kojic acid (IC50 = 72.27 µM) and a nearly 13-fold higher effect than ascorbic acid (IC50 = 385.6 µM). mdpi.com The high inhibitory activity was attributed to the presence of two thiazole units in the molecule. mdpi.com Although not a direct this compound, this research highlights the potential of the thiazole moiety in designing potent tyrosinase inhibitors.
Another study synthesized a unique series of N-arylated 4-yl-benzamides containing a bi-heterocyclic thiazole-triazole core and evaluated their mushroom tyrosinase inhibitory activity. nih.gov One of the derivatives, compound 9c, was found to inhibit mushroom tyrosinase non-competitively by forming an enzyme-inhibitor complex. nih.gov
| Compound Derivative | Enzyme | IC50 (µM) | Standard (IC50, µM) |
|---|---|---|---|
| 4-[bis(thiazol-2-ylamino)methyl]phenol | Mushroom Tyrosinase | 29.71 | Kojic Acid (72.27) |
Zinc-Activated Channel (ZAC) Antagonism
The Zinc-Activated Channel (ZAC) is a member of the Cys-loop receptor superfamily of ligand-gated ion channels. Its physiological role is not yet fully understood, but it is considered a potential therapeutic target. A study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the ZAC. nih.gov
Through a screening of a compound library, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester was identified as a novel ZAC antagonist. nih.govnih.govresearchgate.net Further structure-activity relationship studies led to the identification of more potent analogs with IC50 values in the range of 1–3 µM. nih.govnih.govresearchgate.net One of the most characterized analogs, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective and potent ZAC antagonist. nih.govnih.govresearchgate.net
Functional studies revealed that TTFB acts as a negative allosteric modulator of ZAC, meaning it binds to a site on the receptor different from the agonist binding site to inhibit its activity. nih.govnih.gov It was shown to be a non-competitive antagonist of Zn2+-induced signaling and to target the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov TTFB was also found to be selective for ZAC, showing no significant activity at other related receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors at a concentration of 30 µM. nih.govnih.gov
Other Relevant Enzyme Targets (e.g., USP7, PDE-4, Pin1, LSD1)
While direct inhibitory activity of this compound derivatives on Ubiquitin-specific-processing protease 7 (USP7) and Lysine-specific demethylase 1 (LSD1) is not extensively documented in the available literature, related thiazole-containing structures have been investigated for their effects on other key enzymes like Phosphodiesterase-4 (PDE-4) and Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1).
Phosphodiesterase-4 (PDE-4) , an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), is a target for inflammatory diseases. The thiazole-based compound Tetomilast has been identified as a PDE-4 inhibitor with an IC50 of 74 nM. uel.ac.uk This compound has been shown to stimulate the expression of anti-inflammatory mediators. uel.ac.uk
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is overexpressed in various cancers and represents a promising target for anticancer therapies. A series of novel thiazole derivatives were designed and synthesized, with some compounds bearing an oxalic acid group at the 4-position demonstrating potent Pin1 inhibitory activity with IC50 values in the low micromolar range. nih.gov For instance, compound 10b from this series was identified as a potent Pin1 inhibitor with an IC50 of 5.38μM. nih.gov Further research into benzimidazole (B57391) derivatives has also yielded potent Pin1 inhibitors, with some compounds showing IC50 values as low as 0.37 μM. nih.gov
The following table summarizes the Pin1 inhibitory activity of selected thiazole derivatives.
| Compound | Structure | IC50 (µM) |
| 10b | Thiazole derivative with an oxalic acid group | 5.38 |
| 13g | Benzimidazole derivative | 0.37 |
| 6h | Benzimidazole derivative | 0.64 |
This data is based on studies of related thiazole and benzimidazole scaffolds.
Other Reported Biological Activities
The thiazole nucleus is a component of various compounds that have been investigated for their anticonvulsant properties. biointerfaceresearch.com A series of novel thiazolidin-4-one substituted thiazoles were synthesized and evaluated for their antiepileptic potential. biointerfaceresearch.com In this series, the compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active derivative. biointerfaceresearch.com
Similarly, research into 1,3,4-thiadiazole derivatives, which are structurally related to the 1,3-thiazole core, has also revealed significant anticonvulsant activity. A study on (2-benzamido-5-substituted-N-(5-substituted phenyl)-1,3,4-thiadiazol-2-yl) benzamide derivatives showed that bromo-substituted compounds, such as MH-B1T2 (2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide) , offered significant protection against pentylenetetrazole-induced convulsions. sphinxsai.com Another study on 1,3,4-thiadiazole-acid-amide derivatives found that compounds containing a benzothiazole (B30560) hydrophobic domain linked through an amino acetamide (B32628) showed potent activity in the maximal electroshock (MES) model. nih.gov Specifically, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine showed 100% protection at a 30 mg/kg dose with no neurotoxicity. nih.gov
The anticonvulsant activity of these related scaffolds suggests that the this compound core is a promising area for the development of new antiepileptic agents. The presence of a hydrophobic phenyl ring and the potential for various substitutions on both the phenyl and benzamide rings allow for the fine-tuning of anticonvulsant activity. nih.gov
Derivatives of the 1,3-thiazole scaffold have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In one study, a series of new pyridyl-phenyl-thiazoles were synthesized and evaluated. The compound PPT08 demonstrated an EC50 of 1.8 µM, which is more potent than the reference drug benznidazole (B1666585) (EC50 = 1.94 µM), and a high selectivity index (SI > 111). abq.org.br The substitution with a 4-pyridyl ring was found to be important for the antitrypanosomal potential. abq.org.br
Another study investigated 4-thiazolidinone (B1220212) and 1,3-thiazole derivatives. While the 1,3-thiazole derivatives in this particular study were found to be inactive, a related 4-thiazolidinone derivative, 2h , was more potent than benznidazole against the amastigote form of the parasite, with an IC50 of 2.4 μM. oatext.com Research on naphthyl-thiazole derivatives also indicated cytotoxic potential against T. cruzi. unl.pt These findings highlight the potential of the broader thiazole scaffold in the development of new treatments for Chagas disease. abq.org.broatext.com
The table below shows the anti-Trypanosoma cruzi activity of a selected pyridyl-phenyl-thiazole derivative compared to the standard drug.
| Compound | EC50 (µM) | Selectivity Index (SI) |
| PPT08 | 1.8 | >111 |
| Benznidazole | 1.94 | >103 |
The this compound scaffold is related to several classes of compounds that have been investigated for their anti-HIV activity. For instance, a series of N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides were synthesized and evaluated for their antiviral activity. znaturforsch.com Within this series, compounds 35 and 39 showed significant activity against the HIV-2 strain ROD, with IC50 values of 2.02 µg/mL and 0.40 µg/mL, respectively. znaturforsch.com These compounds exhibited high selectivity indices of ≥52 and >313, respectively. znaturforsch.com A quantitative structure-activity relationship (QSAR) study on a similar series of compounds also highlighted their potential as anti-HIV agents. researchgate.net
Furthermore, N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have demonstrated moderate to potent activity against wild-type HIV-1. nih.gov The most promising compound in this series, 6v , had an EC50 of <7 µg/ml. nih.gov The thiazole ring is a common feature in these active compounds, suggesting that the this compound core structure could be a valuable template for designing new anti-HIV agents. nih.gov
The anti-HIV-2 activity of selected N-(thiazol-2(3H)-ylidene)-benzamide derivatives is presented in the table below.
| Compound | IC50 (µg/mL) against HIV-2 (ROD) | Selectivity Index (SI) |
| 35 | 2.02 | ≥52 |
| 39 | 0.40 | >313 |
Structure Activity Relationship Sar Studies and Molecular Design Principles for N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide Analogs
Impact of Substituents on the Benzamide (B126) Moiety on Biological Potency
The nature and position of substituents on the benzamide phenyl ring play a critical role in modulating the biological activity of N-(4-phenyl-1,3-thiazol-2-yl)benzamide analogs.
Influence of Halogenation and Nitro Groups
Halogen and nitro group substitutions on the benzamide ring have been shown to significantly affect the biological potency of these compounds. The electron-withdrawing nature of these substituents can alter the electronic properties of the entire molecule, influencing its interaction with biological targets. researchgate.net
For instance, in a series of N-(thiazol-2-yl)-benzamide analogs tested as antagonists for the Zinc-Activated Channel (ZAC), halogenation at various positions of the benzamide phenyl ring led to a range of activities. nih.gov The introduction of a 3-fluorophenyl group resulted in an analog with potent inhibitory activity. nih.gov Conversely, a pentafluorophenyl substitution led to a considerably weaker antagonist. nih.gov Dichloro substitution, as in a 3,5-dichlorophenyl moiety, has been shown to lead to inactivity in certain analogs. nih.gov
The position of the nitro group is also a key determinant of activity. The nitro group's strong electron-withdrawing properties can significantly impact the molecule's electronic distribution. researchgate.net Studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers have shown that the position of the nitro group (ortho, meta, or para) influences the compound's geometry and solid-state arrangement, which can, in turn, affect biological activity. mdpi.com Specifically, an ortho-nitro substituent can cause steric hindrance, leading to a distorted geometry. mdpi.com While direct SAR data for nitro-substituted N-(4-phenyl-1,3-thiazol-2-yl)benzamides is context-specific, the general principle is that both the electronic effects and the position of the nitro group are crucial factors in determining potency. scielo.brlibretexts.org
| Substituent | Position | Observed Effect on Biological Potency | Reference Compound |
|---|---|---|---|
| 3-Fluoro | meta | Potent inhibition | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide |
| 2,3,4,5,6-Pentafluoro | - | Considerably weaker antagonist | Analog of N-(4-(tert-butyl)thiazol-2-yl)benzamide |
| 3,5-Dichloro | meta | Inactive | Analog of N-(4-ethylacetyl-thiazol-2-yl)benzamide |
| Nitro | ortho | Can cause steric hindrance and distorted geometry | N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide |
| Chloro and Nitro | - | Good activity against E. coli in some derivatives | N-[5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl] benzamide derivatives |
Effect of Alkyl, Aryl, and Heteroaryl Substitutions
The introduction of alkyl, aryl, and heteroaryl groups on the benzamide moiety also significantly influences biological activity. The size, lipophilicity, and electronic nature of these substituents are key factors.
In the context of ZAC antagonists, the introduction of methyl, ethoxy, or acetyl groups in the 3-position of the phenyl ring substantially decreased activity. nih.gov However, a 3-dimethylamino analog was found to be roughly equipotent to the more active compounds in the series, suggesting that electronic donating groups might be tolerated or even beneficial in some cases. nih.gov
| Substituent | Position | Observed Effect on Biological Potency | Reference Series |
|---|---|---|---|
| Methyl | 3 | Substantially decreased activity | ZAC Antagonists |
| Ethoxy | 3 | Substantially decreased activity | ZAC Antagonists |
| Acetyl | 3 | Substantially decreased activity | ZAC Antagonists |
| Dimethylamino | 3 | Roughly equipotent to active analogs | ZAC Antagonists |
Role of the Thiazole (B1198619) Ring Substituents in Modulating Activity
Substituents on the thiazole ring are crucial for the biological activity of this class of compounds. The thiazole ring itself is considered integral for activity in many cases. nih.gov
Significance of the 4-Phenyl Substituent
In some series of compounds, the presence of an aromatic or heteroaromatic group at the 4-position of the thiazole was found to be less favorable for activity compared to bulky aliphatic groups. nih.gov This suggests that for certain targets, a hydrophobic and sterically large, non-aromatic substituent is preferred at this position.
Effects of Additional Substituents on the Thiazole Core
The introduction of other substituents on the thiazole ring, particularly at the 5-position, has been shown to be a critical determinant of activity. Small electron-withdrawing groups, such as methoxy (B1213986) or nitro, in the 5-position of the thiazole ring have yielded some of the more potent analogs in certain studies. nih.gov In contrast, analogs with electron-donating groups like methyl or phenyl in this position were found to be inactive. nih.gov
Furthermore, the nature of the substituent at the 4-position can have a profound effect. For instance, the introduction of bulky aliphatic groups like a tert-butyl group at the 4-position has been shown to substantially increase activity in some series, whereas a 4-methyl or 4-ethyl group was less favorable. nih.gov
| Position | Substituent Type | Example Substituent | Observed Effect on Biological Potency |
|---|---|---|---|
| 4 | Aromatic | Phenyl | Can be less favorable than bulky aliphatic groups for some targets |
| 4 | Bulky Aliphatic | tert-Butyl | Substantially increased activity in some series |
| 4 | Small Alkyl | Methyl, Ethyl | Less favorable for activity in some series |
| 5 | Small Electron-Withdrawing | Methoxy, Nitro | Yielded more potent analogs in some studies |
| 5 | Electron-Donating | Methyl, Phenyl | Resulted in inactive analogs in some studies |
| 5 | Bulky Alkoxy | Ethoxy | Led to inactivity, possibly due to steric hindrance |
Conformational Flexibility and Its Correlation with Biological Activity
Studies on related structures have shown that the molecule is generally not planar. For example, in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the phenyl ring plane has a dihedral angle of 74.89 (5)° with the thiazole ring plane. nih.gov In another study of N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide, two different conformations were observed in the asymmetric unit, with dihedral angles between the benzene (B151609) and thiazole rings of 33.8 (2)° and 59.7 (2)°. nih.gov This indicates that the molecule can adopt different conformations, and the preferred conformation for biological activity may be target-dependent.
The presence of an intramolecular hydrogen bond, for example between the amide N-H and an oxygen atom of a substituent, can restrict the conformational flexibility and lock the molecule into a more rigid conformation. This can be either beneficial or detrimental to activity, depending on whether the resulting conformation is complementary to the target's binding site.
Rational Drug Design Strategies Based on SAR Analysis
The comprehensive SAR data available for this compound analogs provides a solid foundation for the rational design of new, potentially more potent and selective molecules. The primary goal of such strategies is to systematically modify the chemical structure to optimize interactions with the biological target.
One key strategy involves the exploration of substitutions on the thiazole ring. SAR studies have shown that the nature of the substituent at the 4-position of the thiazole ring is a major determinant of antagonist potency at the ZAC. nih.gov For instance, replacing the phenyl group with a bulky, lipophilic group like tert-butyl has been shown to be favorable. nih.gov Further exploration of various alkyl and cycloalkyl groups at this position could lead to improved activity.
Another important avenue for rational design is the modification of the phenyl ring of the benzamide moiety. The existing data indicates that substitutions at the meta-position of this ring are particularly influential. nih.gov For example, a 3-fluoro substitution was found in a potent analog. nih.gov A systematic scan of different electron-withdrawing and electron-donating groups at the ortho-, meta-, and para-positions would be a logical next step to further probe the electronic and steric requirements of the binding pocket.
Furthermore, the amide linker itself could be a target for modification. While the benzamide core appears important, isosteric replacements could be considered to alter the compound's physicochemical properties, such as solubility and metabolic stability, without disrupting the key binding interactions.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to refine the design process. nih.govresearchgate.net By building a homology model of the target receptor, if the crystal structure is unavailable, and docking the existing analogs, a more detailed understanding of the binding site can be achieved. This can guide the design of new compounds with optimized interactions.
Table 2: Rational Design Strategies Guided by SAR of this compound Analogs
| Structural Moiety | SAR Observation | Rational Design Strategy | Desired Outcome |
| Thiazole Ring (4-position) | Bulky, lipophilic groups (e.g., tert-butyl) are well-tolerated and can enhance potency. nih.gov | Introduce a variety of alkyl, cycloalkyl, and other lipophilic groups. | Increased potency and potentially improved selectivity. |
| Benzamide Phenyl Ring | Substitutions at the meta-position (e.g., 3-fluoro) are favorable for activity. nih.gov | Systematically explore a range of substituents (halogens, alkyls, alkoxys) at all positions (ortho, meta, para). | Optimization of electronic and steric interactions to enhance binding affinity. |
| Amide Linker | The benzamide core is a common feature in active compounds. | Consider bioisosteric replacements (e.g., thioamide, reversed amide) to modulate physicochemical properties. | Improved pharmacokinetic profile (e.g., solubility, metabolic stability). |
| Overall Scaffold | The relative orientation of the aromatic rings is likely important for binding. | Introduce conformational constraints (e.g., by bridging the rings) to lock the molecule in a bioactive conformation. | Increased potency and reduced off-target effects. |
Computational Chemistry and Molecular Modeling Investigations of N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a microscopic understanding of the molecular structure and electronic properties that govern the reactivity and interactions of N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives.
DFT calculations are also crucial for understanding the electronic properties of these molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that provide insights into the electron-donating and accepting abilities of a molecule, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. For a series of thiazole (B1198619) azo dyes, DFT calculations revealed that the HOMO orbitals were spread over the donor moiety and the thiazole ring, while the LUMO orbitals were shaped by the nature of the acceptor moieties. Such analyses are vital for predicting the charge transfer properties and potential non-linear optical behavior of this compound derivatives.
Table 1: Selected DFT-Calculated Electronic Properties of Thiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiazole Azo Dye A | -5.98 | -3.21 | 2.77 |
| Thiazole Azo Dye B | -6.02 | -3.54 | 2.48 |
| Thiazole Azo Dye C | -6.11 | -3.89 | 2.22 |
Note: The data presented is for representative thiazole azo dyes and serves to illustrate the application of DFT in determining electronic properties.
Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interaction among bonds, and it also provides a convenient basis for investigating charge transfer or conjugative interactions in molecular systems. In the study of thiazole azo dyes, NBO analysis has been used to elucidate the stability of the molecules arising from charge delocalization. bohrium.com
The analysis can quantify the donor-acceptor interactions, which are crucial for understanding the electronic stabilization of the molecule. For example, NBO analysis of thiazole azo dyes revealed significant charge transfer from the methoxyphenyl ring towards the thiazole ring, contributing to the stability of the dyes. bohrium.com These interactions, often represented by the second-order perturbation energy E(2), provide a quantitative measure of the delocalization effects. Such insights are critical for understanding the structure and reactivity of this compound derivatives.
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a ligand to a specific protein target.
Molecular docking simulations have been instrumental in identifying the potential biological targets of this compound derivatives and in profiling their interactions with the amino acid residues in the active site of these targets. For instance, a study on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides identified E. coli dihydroorotase as a potential antibacterial target. The docking results revealed favorable interactions between the ligands and the amino acid residues of the enzyme.
Similarly, in a study of thiazole-benzamide derivatives as α-glucosidase inhibitors, molecular docking was used to understand the binding mode of the most active compound within the enzyme's active site. nih.gov These studies typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for the ligand's affinity and specificity towards the target protein.
A critical aspect of molecular docking is the prediction of the binding affinity between a ligand and its target protein, which is typically expressed as a binding energy value. Scoring functions are used to estimate this binding affinity. In the aforementioned study of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, the compounds with promising antibacterial activity exhibited binding affinity values ranging from -7.1 to -7.4 kcal/mol against E. coli dihydroorotase.
The binding affinity values help in ranking and prioritizing compounds for further experimental testing. It is important to note that these are theoretical predictions, and while they provide valuable guidance, they need to be validated by experimental assays.
Table 2: Predicted Binding Affinities of Benzamide (B126) Derivatives Against E. coli Dihydroorotase
| Compound | Binding Affinity (kcal/mol) |
| 3a | -7.4 |
| 3b | -7.2 |
| 3c | -7.1 |
| 3e | -7.2 |
Note: The data is for N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides and illustrates the output of molecular docking studies.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of the ligand within the binding site and for understanding the dynamic behavior of the ligand-protein complex.
In studies of related thiazole derivatives, MD simulations have been employed to confirm the stability of the ligand's binding pose obtained from docking. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains in its binding pocket in a stable conformation.
Furthermore, MD simulations can provide insights into the flexibility of different regions of the protein upon ligand binding and can help to identify key residues that are crucial for maintaining the stability of the complex. Although specific MD simulation studies on this compound were not prominently found in the initial search, the application of this technique to similar thiazole-containing compounds underscores its importance in validating docking results and in providing a more comprehensive understanding of the ligand-receptor interactions at an atomic level. nih.gov Future research could benefit from applying MD simulations to elucidate the dynamic behavior of this compound and its derivatives in complex with their biological targets.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a cornerstone of early-phase drug discovery, allowing for the computational assessment of a molecule's pharmacokinetic profile. This analysis helps to identify potential liabilities that could prevent a compound from being effective or safe.
Lipinski's Rule of Five and Druglikeness Assessment
Lipinski's Rule of Five is a widely used guideline to evaluate the "druglikeness" of a chemical compound and its likelihood of being orally bioavailable. The rule establishes four simple physicochemical parameters: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Compounds that comply with these rules are considered more likely to be successful drug candidates.
While specific Lipinski's Rule of Five data for this compound is not available in the reviewed literature, studies on similar N-phenylbenzamide-thiazoles have been conducted to assess their druglikeness profiles. researchgate.net Such analyses are critical for this class of compounds to ensure that new derivatives possess favorable properties for oral administration.
Blood-Brain Barrier Penetration Predictions
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs. Computational models are often used to predict BBB penetration based on a molecule's physicochemical properties, such as its size, polarity, and lipophilicity. There is currently no specific published data concerning the predicted or experimental BBB penetration of this compound.
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of close contacts like hydrogen bonds, van der Waals forces, and π-π stacking interactions.
This type of analysis has been performed on structurally related compounds. For instance, studies on N-(Benzo[d]thiazol-2-yl)-nitrobenzamide derivatives have used Hirshfeld analysis to understand how different substituent positions influence crystal packing through non-covalent interactions. mdpi.com Another study on (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino} also employed this technique to identify the most significant intermolecular contacts, which were found to be H···H, C···H, O···H, and N···H interactions. nih.gov Furthermore, research on N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, a very close thioamide analogue, has provided detailed crystal structure data, revealing the key hydrogen bonds and planar arrangements that stabilize its solid-state structure. nih.gov These studies underscore the utility of Hirshfeld analysis for understanding the solid-state behavior of this class of molecules, even though specific data for the target compound, this compound, is not yet published.
Future Research Directions and Translational Perspectives for N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide Research
Exploration of Novel Synthetic Methodologies for Enhanced Diversity
The generation of a diverse chemical library is fundamental to expanding the therapeutic applicability of the N-(4-phenyl-1,3-thiazol-2-yl)benzamide scaffold. While classical synthetic routes, such as the base-catalyzed cyclization of 1-aroyl-3-aryl thioureas with α-haloketones like acetophenone (B1666503), have been established, future efforts should be directed towards more efficient and versatile methodologies. researchgate.net
Future synthetic explorations could include:
Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate large libraries of analogs. This would involve varying the substituents on both the phenyl ring attached to the thiazole (B1198619) and the benzamide (B126) phenyl ring.
Modern Coupling Reactions: Utilizing advanced cross-coupling reactions to introduce a wider array of functional groups that are not accessible through traditional methods. This could lead to compounds with improved physicochemical properties and biological activity.
Flow Chemistry: Implementing continuous flow synthesis to allow for safer, more scalable, and efficient production of lead compounds and their intermediates. This is particularly relevant for translating promising candidates from the laboratory to a larger scale.
Scaffold Hopping and Bioisosteric Replacement: Designing and synthesizing novel heterocyclic cores that mimic the this compound structure to explore new chemical space and potentially improve drug-like properties.
These advanced synthetic strategies will be crucial for building a structurally rich library of compounds, which is essential for comprehensive structure-activity relationship (SAR) studies and the identification of optimized clinical candidates.
Identification of New Biological Targets and Mechanisms of Action
A significant breakthrough in understanding the biological role of this scaffold was the identification of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.govnih.gov Functional studies have suggested that these compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov
Despite this important discovery, the full spectrum of biological targets for this compound and its derivatives remains largely unexplored. Future research should prioritize:
Target Deconvolution Studies: Employing chemoproteomics and other target identification technologies to uncover novel binding partners and biological pathways modulated by this chemical class.
Mechanism of Action Elucidation: For analogs showing activities like antifungal or anticancer effects, detailed mechanistic studies are required to identify the specific enzymes, receptors, or signaling pathways they inhibit or activate. researchgate.netbrieflands.com For instance, investigating the precise mechanism of ZAC antagonism, including whether the inhibition is state-dependent, will be critical. nih.gov
Selectivity Profiling: Screening promising compounds against a broad panel of receptors, ion channels, and enzymes to determine their selectivity profile. High selectivity is a key characteristic of a successful therapeutic agent, minimizing off-target effects. Studies have already shown that select analogs have no significant activity at other Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors. nih.govnih.gov
Development of Potent and Selective this compound Analogs
The development of analogs with enhanced potency and selectivity is a cornerstone of drug discovery. Initial SAR studies on ZAC antagonists have provided valuable insights. For example, it was found that introducing a 4-tert-butyl group on the thiazole ring was beneficial for antagonist activity. nih.gov
Future efforts to develop improved analogs should leverage these initial findings and incorporate:
Structure-Activity Relationship (SAR) Expansion: Systematically modifying the thiazole and benzamide moieties to build a comprehensive SAR model. This will guide the rational design of more potent compounds.
Computational Modeling: Using molecular docking and other computational tools to predict the binding modes of analogs to their targets, such as ZAC. This can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity.
Fragment-Based Drug Discovery: Utilizing fragments of the core scaffold to probe interactions with the target protein, followed by linking these fragments to generate highly potent and efficient ligands. mdpi.com
Below is a data table summarizing the ZAC antagonist activity of selected N-(thiazol-2-yl)benzamide analogs, which can inform future design strategies.
| Compound ID | Modifications to Scaffold | IC50 (µM) at ZAC | Efficacy (% Inhibition at 10 µM) |
| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ~10 | ~60% |
| 2b | 4-tert-butyl group on thiazole ring | 1-3 | ~100% |
| 4c | Modification to phenyl ring | 1-3 | ~100% |
| 5a (TTFB) | 4-tert-butyl on thiazole, 3-fluoro on phenyl | 1-3 | ~100% |
This table is generated based on data from functional characterization studies at the Zinc-Activated Channel (ZAC). nih.gov
Combination Therapies and Synergistic Effects
Exploring the potential of this compound analogs in combination with existing therapeutic agents could open up new treatment paradigms. This is particularly relevant for complex diseases like cancer, where multi-drug regimens are standard.
Future research in this area should focus on:
Synergy Screening: Evaluating the efficacy of lead compounds in combination with standard-of-care drugs (e.g., chemotherapeutics, targeted agents) in relevant cell-based and in vivo models. The goal is to identify synergistic or additive interactions that could lead to improved therapeutic outcomes and potentially lower required doses.
Combination with Radiotherapy: For compounds with demonstrated anticancer activity, investigating their potential as radiosensitizers could be a valuable avenue. This involves assessing whether the compound can enhance the tumor-killing effects of gamma irradiation.
Mechanistic Basis of Synergy: If synergistic effects are observed, further studies should be conducted to understand the underlying molecular mechanisms. This knowledge can help in designing more effective and rational combination therapies.
Advanced Preclinical Characterization and Efficacy Studies
Translating a promising compound from the bench to the clinic requires a rigorous and comprehensive preclinical evaluation. For the this compound class, the next steps involve moving beyond initial in vitro assays to more complex biological systems.
Key areas for advanced preclinical characterization include:
In Vivo Efficacy Models: Testing lead compounds in relevant animal models of disease. For ZAC antagonists, this could include models of neurological or psychiatric disorders where ZAC is implicated. For compounds with anticancer potential, xenograft or patient-derived xenograft (PDX) models would be appropriate.
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs. A favorable pharmacokinetic profile is essential for achieving adequate drug exposure at the target site in vivo.
Toxicology Assessment: Conducting preliminary toxicology studies in cellular and animal models to identify any potential liabilities and to establish a therapeutic window.
Biomarker Development: Identifying and validating biomarkers that can be used to monitor the biological activity of the compounds in preclinical and, eventually, clinical settings. This could involve measuring the modulation of the target (e.g., ZAC activity) or downstream signaling pathways.
By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and pave the way for the development of novel medicines for a range of human diseases.
Q & A
Q. What are the standard synthetic methodologies for preparing N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives?
The synthesis typically involves coupling a substituted benzoyl chloride with a 2-aminothiazole derivative under basic conditions. For example, reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine yields the target compound. Post-synthesis purification includes washing with 10% NaHCO₃ and recrystallization from methanol to achieve high purity (>95%) . Variations in substituents on the benzamide or thiazole ring require tailored reaction conditions (e.g., reflux in ethanol with glacial acetic acid for triazole-thiazole hybrids) .
Q. How is structural characterization performed for this compound derivatives?
Key techniques include:
- NMR spectroscopy : To confirm hydrogen environments and substituent positions.
- X-ray crystallography : Identifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers) and π-π stacking between aromatic rings .
- IR spectroscopy : Validates functional groups like amide C=O stretches (~1650 cm⁻¹). Computational tools (e.g., Molinspiration) calculate physicochemical properties (LogP, PSA) to predict bioavailability .
Q. What are the solubility and stability considerations for these compounds in experimental settings?
Derivatives with hydrophobic substituents (e.g., 2,4-dimethylphenyl) exhibit low aqueous solubility, necessitating DMSO or ethanol as solvents. Storage under desiccated conditions at +4°C prevents hydrolysis of the amide bond . For in vivo studies, formulations with co-solvents (e.g., cyclodextrins) improve bioavailability .
Advanced Research Questions
Q. What mechanistic insights explain the anticancer activity of this compound derivatives?
Derivatives like INH1 inhibit the Hec1/Nek2 mitotic pathway, disrupting spindle assembly and inducing apoptosis. In vitro kinase assays show IC₅₀ values <1 µM, while xenograft models demonstrate tumor growth suppression by >50% at 10 mg/kg doses. Structural optimization (e.g., morpholine sulfonyl groups) enhances target specificity and reduces off-target effects .
Q. How are these compounds utilized in positron emission tomography (PET) imaging for neurological targets?
Carbon-11-labeled analogs (e.g., [¹¹C]ITMM) target metabotropic glutamate receptor 1 (mGluR1). Autoradiography in rat brains confirms high-specificity binding in the cerebellum and thalamus. PET studies in primates reveal rapid brain uptake (peak at 5–10 min) and >90% receptor occupancy, validated by blocking experiments with mGluR1-selective ligands .
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
Discrepancies in reported IC₅₀ values (e.g., urease inhibition vs. PFOR enzyme activity) may arise from assay conditions (pH, substrate concentration) or structural variations. Standardization using recombinant enzymes and molecular docking (e.g., Molegro Virtual Docker) clarifies binding modes. For example, the amide anion in nitazoxanide derivatives directly inhibits PFOR via hydrogen bonding to active-site residues, while urease inhibition requires bulkier substituents .
Q. How are pharmacokinetic properties optimized for CNS-targeted derivatives?
Key modifications include:
- Fluorine substitution : Enhances blood-brain barrier penetration (e.g., 4-fluoro analogs show 2× higher brain uptake).
- Morpholine/pyrimidine groups : Improve solubility and reduce plasma protein binding.
- Isopropylamine side chains : Increase metabolic stability, as seen in PET ligands with <5% metabolite formation in brain tissue .
Experimental Design & Data Analysis
Q. What in vitro/in vivo models validate the antiparasitic activity of these compounds?
In vitro assays against Giardia lamblia or Cryptosporidium parvum use ATP depletion as a proxy for PFOR inhibition. In vivo efficacy is tested in murine models, with ED₅₀ values correlated to amide group electronegativity. Contradictory results (e.g., variable potency against anaerobic vs. aerobic parasites) are resolved via transcriptomic analysis of enzyme expression .
Q. How are structure-activity relationship (SAR) studies conducted for these derivatives?
SAR involves:
- Systematic variation of substituents (e.g., phenyl, pyridyl, trifluoromethyl) on the benzamide and thiazole rings.
- Quantitative analysis of binding affinity (Kᵢ), solubility (LogS), and cytotoxicity (CC₅₀) using regression models.
- Molecular dynamics simulations to predict substituent effects on target binding (e.g., mGluR1’s hydrophobic pocket) .
Q. What crystallographic tools are critical for resolving structural ambiguities?
The SHELX suite (e.g., SHELXL for refinement) analyzes X-ray data to identify hydrogen-bonding networks and torsional angles. For example, SHELXPRO interfaces with PDB files to validate mGluR1-ligand complexes, resolving discrepancies between computational and experimental binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
